1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers round the globe synthesize various oxazole derivatives and screen them for their various biological activities .Molecular Structure Analysis
The molecular structure of oxazoles includes one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemical reactions of oxazole derivatives are largely influenced by their substitution patterns .Physical and Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives would depend on their substitution patterns .Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes, altering their conformation and activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have shown that high doses can cause cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
5-methyl-4-[(4-thiophen-3-ylpiperidin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-14(8-15-17-11)9-16-5-2-12(3-6-16)13-4-7-18-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCVUJVYVJQFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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